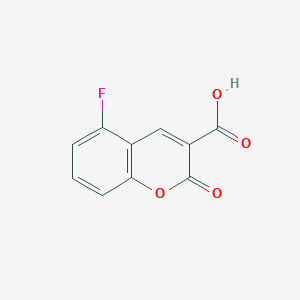![molecular formula C18H18ClN3O B2366418 1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea CAS No. 852140-71-7](/img/structure/B2366418.png)
1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea, also known as SU5416, is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and has been extensively studied for its potential therapeutic applications in cancer treatment. In
Applications De Recherche Scientifique
Photodecomposition of Substituted Phenylureas
Research has investigated the photodecomposition of substituted phenylureas, including those with chlorophenyl groups, under UV light or sunlight, highlighting the impact of light on these compounds' stability and potential environmental breakdown mechanisms (Jordan et al., 1964).
Ring Cleavage Reactions
Studies on the reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines, which include chlorophenyl urethane formations, provide insights into chemical synthesis pathways and the creation of new compounds with potential applications in pharmaceuticals and chemical industries (Kinoshita et al., 1989).
Accelerating Effects on Epoxy Systems
Research into the accelerating effects of urea derivatives, including chlorophenyl variants, on the epoxy/dicyandiamide system has applications in materials science, particularly in improving the curing processes of polymers for industrial applications (Wu Fei, 2013).
Structural Analysis
The crystal structure analysis of compounds related to 1-(3-Chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea, such as chlorfluazuron, provides foundational knowledge for understanding the physical and chemical properties essential for designing more effective compounds in pest control and pharmaceuticals (Cho et al., 2015).
Microbial Degradation Studies
Investigations into the microbial degradation of substituted urea herbicides, including those with chlorophenyl groups, are crucial for understanding environmental persistence, biodegradation pathways, and designing environmentally friendly agrochemicals (Murray et al., 1969).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-12-8-14-9-13(6-7-17(14)22(12)2)11-20-18(23)21-16-5-3-4-15(19)10-16/h3-10H,11H2,1-2H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCPHPWWKOONND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

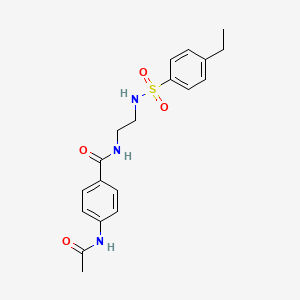
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2366337.png)
![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)
![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)
![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2366341.png)
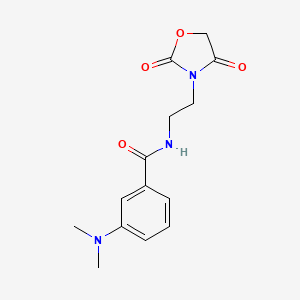
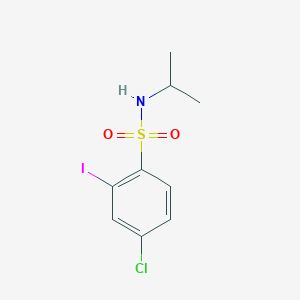
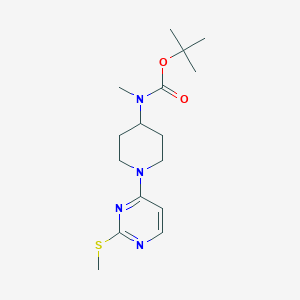
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2366348.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxycyclohexyl)urea](/img/structure/B2366350.png)
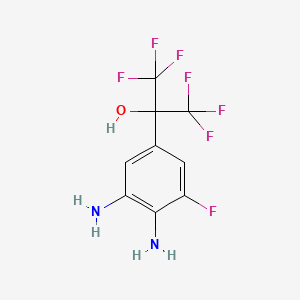
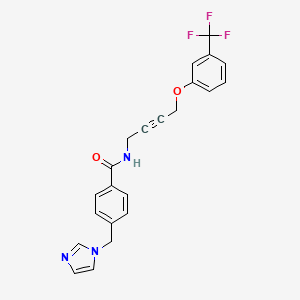
![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2366356.png)
